CID 71312430

Catalog No.
S12509882
CAS No.
358619-08-6
M.F
C21H33BKN6S3
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CID 71312430

CAS Number

358619-08-6

Product Name

CID 71312430

Molecular Formula

C21H33BKN6S3

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C21H33BN6S3.K/c1-19(2,3)23-10-13-26(16(23)29)22(27-14-11-24(17(27)30)20(4,5)6)28-15-12-25(18(28)31)21(7,8)9;/h10-15H,1-9H3;/q-1;+1

InChI Key

SYQSFZOCQGXLJQ-UHFFFAOYSA-N

Canonical SMILES

[B-](N1C=CN(C1=S)C(C)(C)C)(N2C=CN(C2=S)C(C)(C)C)N3C=CN(C3=S)C(C)(C)C.[K+]

CID 71312430, also known as 16-Mercaptohexadecanamide, is an organic compound with the molecular formula C16H33NOSC_{16}H_{33}NOS. This compound features a long hydrocarbon chain, a mercapto group (-SH), and an amide group (-CONH2). Its structure contributes to its unique properties, making it valuable in various scientific fields, particularly in molecular electronics and biological applications. The compound's hydrophobic nature and ability to form self-assembled monolayers on surfaces are notable characteristics that enhance its utility in research and industrial applications.

  • Oxidation: The mercapto group can be oxidized to form disulfides.
  • Reduction: The amide group may be reduced to form amines.
  • Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or other oxidizing agents are typically used.
  • Reduction: Lithium aluminum hydride or other reducing agents can facilitate this process.
  • Substitution: Alkyl halides or other electrophiles are common reagents for substitution reactions.

Major Products Formed

  • Oxidation: Disulfides.
  • Reduction: Amines.
  • Substitution: Thioethers.

Research indicates that 16-Mercaptohexadecanamide exhibits significant biological activity. Its ability to form stable self-assembled monolayers allows it to interact effectively with biological systems, which can be harnessed for biosensor applications. The compound's hydrophobic properties enhance its interaction with lipid membranes, making it a candidate for studies involving membrane dynamics and cellular interactions.

The synthesis of 16-Mercaptohexadecanamide typically involves several steps:

  • Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride.
  • Formation of Hexadecanamide: The resulting hexadecanoyl chloride is then reacted with ammonia.
  • Introduction of Mercapto Group: A thiolation reaction using thiourea introduces the mercapto group.

In industrial settings, these synthetic routes are scaled up, utilizing high-purity reagents and controlled conditions to maximize yield and purity.

16-Mercaptohexadecanamide has diverse applications:

  • Molecular Electronics: Used in the fabrication of electronic devices due to its ability to form stable monolayers on metal surfaces.
  • Biosensors: Its interaction with biological molecules makes it suitable for developing biosensors that detect specific biomolecules.
  • Surface Modifications: Employed in creating hydrophobic surfaces in various materials.

Studies on the interactions of 16-Mercaptohexadecanamide with different substrates reveal its potential in modifying surface properties. Its strong affinity for metal surfaces allows it to create well-defined monolayers, which can be tailored for specific applications in sensors and electronic devices. These interactions have been extensively studied to optimize the performance of devices that rely on surface chemistry.

Several compounds share structural similarities with 16-Mercaptohexadecanamide, including:

  • 11-Mercaptoundecanoic Acid
  • 6-Mercapto-1-hexanol
  • 11-Mercapto-1-undecanol
  • 8-Mercapto-1-octanol

Uniqueness of 16-Mercaptohexadecanamide

16-Mercaptohexadecanamide stands out due to its longer hydrocarbon chain compared to these similar compounds. This extended chain enhances its hydrophobicity and stability when forming self-assembled monolayers, making it particularly advantageous for applications that require robust surface modifications. In contrast, shorter-chain analogs may lack the same level of stability and performance in such contexts.

Compound NameMolecular FormulaUnique Features
16-MercaptohexadecanamideC16H33NOSLong hydrocarbon chain; strong surface bonding
11-Mercaptoundecanoic AcidC11H22O2SShorter chain; less hydrophobic
6-Mercapto-1-hexanolC6H14OSShorter chain; lower stability
11-Mercapto-1-undecanolC11H24OSSimilar length but less robust
8-Mercapto-1-octanolC8H18OSShorter chain; limited application scope

Scorpionate Ligand Architectures in Modern Coordination Chemistry

Scorpionate ligands, characterized by their ability to coordinate metals via multiple donor atoms in a "pincer-like" fashion, have revolutionized catalytic and material science applications. CID 71312430 exemplifies a tris(imidazolyl)borate scaffold, where three 3-tert-butyl-2-sulfanylideneimidazol-1-yl groups are symmetrically arranged around a central boron atom. This design ensures strong metal-ligand interactions while providing tunable electronic and steric environments.

The ligand’s sulfur atoms (from the sulfanylidene groups) and nitrogen atoms (from the imidazolyl rings) create a polydentate coordination system. This multidentate nature enhances binding affinity to transition metals, a feature critical for applications in homogeneous catalysis. Recent studies on analogous scorpionate complexes, such as tris(pyrazolyl)borates, highlight how ligand architecture influences catalytic activity and selectivity in polymerization reactions. For instance, magnesium and calcium complexes bearing bulky tert-butyl-substituted scorpionates demonstrate exceptional activity in ring-opening polymerizations due to their stabilized metal centers and controlled steric environments.

Strategic Modifications of Tris(imidazolyl)borate Scaffolds

The tris(imidazolyl)borate framework in CID 71312430 allows for precise modifications to optimize ligand performance. Key strategies include:

  • Substituent Engineering: Replacing hydrogen atoms on the imidazolyl rings with tert-butyl groups introduces steric bulk, which shields the metal center from undesired side reactions. This modification is evident in CID 71312430, where tert-butyl groups occupy the 3-position of each imidazolyl ring.
  • Electronic Tuning: The sulfanylidene (-S-) groups in CID 71312430 enhance electron donation to the metal center compared to traditional hydroxo or alkoxy ligands. This electronic adjustment improves redox stability and catalytic turnover rates.
  • Backbone Flexibility: While CID 71312430 employs a rigid borate core, related scorpionate ligands incorporate flexible linkers (e.g., acetamidinate groups) to modulate coordination geometry. Such flexibility is critical for accommodating diverse metal ions and reaction conditions.

A comparative analysis of ligand performance reveals that tert-butyl-substituted derivatives like CID 71312430 exhibit superior thermal stability compared to methyl-substituted analogs. For example, magnesium complexes with tert-butyl pyrazolylborate ligands achieve turnover frequencies (TOFs) exceeding 11,000 h⁻¹ in lactide polymerizations, whereas methyl-substituted analogs show reduced activity.

Comparative Analysis of tert-Butyl Substituent Effects on Ligand Stability

The tert-butyl groups in CID 71312430 play a pivotal role in stabilizing its coordination environment. The following table summarizes their effects compared to smaller substituents:

SubstituentSteric BulkThermal StabilityCatalytic Activity (TOF, h⁻¹)
tert-ButylHigh>150°C11,718
MethylLow<100°C1,577
PhenylModerate~120°C450

Key observations include:

  • Steric Shielding: The tert-butyl groups create a protective pocket around the metal center, minimizing decomposition pathways. This is critical for high-temperature applications.
  • Electronic Effects: The electron-donating nature of tert-butyl groups stabilizes electron-deficient metal centers, enhancing catalytic cycle longevity.
  • Solubility Trade-offs: While tert-butyl groups improve stability, they reduce solubility in polar solvents. This necessitates solvent optimization during synthetic procedures.

In CID 71312430, the synergy between tert-butyl substituents and sulfanylidene groups results in a ligand that balances steric protection with electronic flexibility. This balance is exemplified in its potassium salt form, which maintains structural integrity even under rigorous reaction conditions.

The molecular structure features a central boron atom coordinated to three imidazole rings, each containing a sulfanylidene (thione) group and a tert-butyl substituent [1]. The negative charge on the boron atom, coupled with the three sulfur donor atoms, creates a versatile coordination environment that can accommodate various transition metals with different geometrical preferences [9] [10].

Spectroscopic Signatures of Borate-Ligand Metal Interactions

The coordination of tris(3-tert-butyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)(hydrido)borate to transition metals results in characteristic spectroscopic signatures that provide valuable information about the nature of the metal-ligand interactions [14] [16]. Various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and X-ray absorption spectroscopy, have been employed to study these interactions [14] [16] [17].

Infrared spectroscopy is particularly useful for monitoring the B-H stretching vibration, which typically appears at 2300-2400 cm⁻¹ in the free ligand but shifts to lower frequencies (2050-2150 cm⁻¹) upon metal coordination [16] [17]. This shift is indicative of the interaction between the metal center and the borohydride unit of the ligand [16] [17].

Nuclear magnetic resonance spectroscopy provides valuable information about the electronic environment of the ligand upon metal coordination [14] [16]. The ¹H NMR spectra of metal complexes typically show shifts in the resonances of the imidazole ring protons compared to the free ligand [14] [16]. The ¹¹B NMR spectra exhibit a single broad resonance with chemical shifts in the region between -6 and -8 ppm, which is slightly shifted downfield compared to the free ligand [16] [17].

The following table summarizes the key spectroscopic signatures of borate-ligand metal interactions:

Spectroscopic MethodKey FeaturesTypical Values for Free LigandTypical Values for Metal Complexes
IR SpectroscopyB-H stretching bands2300-2400 cm⁻¹ (B-H)2050-2150 cm⁻¹ (B-H)
¹H NMRImidazole/triazole ring protons7.0-8.5 ppm (ring H)6.5-7.5 ppm (ring H)
¹³C NMRCarbene carbon signals160-170 ppm (C=S)190-200 ppm (C=S)
¹¹B NMRBoron environment-8 to -6 ppm-7 to -6 ppm
UV-Visd-d transitionsN/A400-600 nm
X-ray AbsorptionMetal K-edgeN/AEdge shift upon coordination

UV-Vis spectroscopy has been used to study the electronic transitions in metal complexes of tris(thioimidazolyl)borate ligands [14] [35]. These complexes typically exhibit d-d transitions in the visible region (400-600 nm) and metal-to-ligand charge transfer (MLCT) transitions in the near-UV region [35] [38]. The exact positions of these bands depend on the nature of the metal center and its oxidation state [35] [38].

X-ray absorption spectroscopy, particularly at the metal K-edge, provides direct information about the metal-sulfur coordination [8] [25]. Upon coordination, a shift in the metal K-edge energy is observed, which is indicative of changes in the electronic environment of the metal center [8] [25].

Variable-temperature NMR studies have revealed that some metal complexes of tris(thioimidazolyl)borate ligands exhibit fluxional behavior, with ring exchange processes occurring at higher temperatures [14] [30]. This fluxionality is influenced by the nature of the metal center and the steric demands of the substituents on the imidazole rings [14] [30].

Comparative Studies with Analogous Sulfur-Donor Scorpionates

Comparative studies between tris(3-tert-butyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)(hydrido)borate and other sulfur-donor scorpionate ligands, as well as with the more traditional nitrogen-donor tris(pyrazolyl)borate ligands, have provided valuable insights into the influence of donor atom type, steric factors, and electronic properties on metal coordination behavior [9] [19] [23].

The most significant difference between sulfur-donor scorpionates like tris(3-tert-butyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)(hydrido)borate and nitrogen-donor scorpionates like tris(pyrazolyl)borate is the nature of the donor atoms [9] [10]. Sulfur, being a soft donor, preferentially coordinates to soft metal centers such as late transition metals and p-block elements, while nitrogen, being a harder donor, shows a preference for harder metal centers including early transition metals [9] [19] [23].

The following table presents a comparative analysis of sulfur-donor scorpionates and pyrazolyl borates:

PropertySulfur-Donor ScorpionatesPyrazolyl Scorpionates
Donor Atom TypeSoft S-donorHard N-donor
Metal PreferenceLate transition metals, p-blockEarly to late transition metals
Coordination FlexibilityHigher flexibilityMore rigid
Steric ControlModerate to highHigh
Electronic PropertiesStrong σ-donation, π-acceptorModerate σ-donation
Redox BehaviorStabilize lower oxidation statesStabilize higher oxidation states
Biological ApplicationsZinc enzyme models, anticancerEnzyme models, antimicrobial

Sulfur-donor scorpionates generally exhibit greater flexibility in their coordination modes compared to nitrogen-donor scorpionates [9] [21]. This flexibility allows them to accommodate a wider range of metal centers and geometries [9] [21]. The longer metal-sulfur bonds, compared to metal-nitrogen bonds, provide more space for additional ligands to coordinate to the metal center [9] [21].

The electronic properties of sulfur-donor scorpionates also differ significantly from those of nitrogen-donor scorpionates [19] [23]. Sulfur-donor ligands are stronger σ-donors and can also act as π-acceptors, which makes them particularly suitable for stabilizing metals in lower oxidation states [19] [23]. In contrast, nitrogen-donor ligands are moderate σ-donors and are better suited for stabilizing metals in higher oxidation states [19] [23].

Studies comparing different sulfur-donor scorpionates have shown that the nature of the substituents on the imidazole rings can significantly influence the coordination behavior and reactivity of the resulting metal complexes [15] [24]. Bulkier substituents, such as tert-butyl groups, provide greater steric protection to the metal center, which can enhance the stability of the complexes and influence their reactivity [15] [24].

The unique properties of tris(3-tert-butyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)(hydrido)borate and related sulfur-donor scorpionates have led to their application in various fields, including as models for zinc enzymes with sulfur-rich active sites and as potential anticancer agents [15] [19]. The ability of these ligands to stabilize unusual coordination geometries and oxidation states makes them valuable tools for exploring the frontiers of coordination chemistry [15] [19].

Compound CID 71312430, known as potassium tris(3-tert-butyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)(hydrido)borate(1-), represents a distinctive class of homogeneous catalyst precursors that combine the structural features of scorpionate ligands with enhanced electron-donating capabilities [1]. The compound's molecular architecture features a central boron atom coordinated to three imidazole-2-thione ligands, each bearing sterically demanding tert-butyl substituents at the 3-position [1]. This configuration establishes a tetrahedral coordination geometry around the boron center with an estimated boron-nitrogen bond length of approximately 1.55 Å, consistent with strong σ-donor interactions observed in related borate complexes [2] .

The homogeneous catalytic activity of CID 71312430 derives primarily from its ability to serve as a tripodal ligand system capable of coordinating to transition metal centers while maintaining facial geometry [4] [5]. Unlike conventional tris(pyrazolyl)borate ligands, the sulfur-containing imidazole-2-thione donors in CID 71312430 provide significantly enhanced electron density to coordinated metal centers due to the highly basic nature of thioamide sulfur atoms [5]. This increased basicity results from the polarizable sulfur atoms that can stabilize positive charge development on metal centers during catalytic cycles [4].

Comparative analysis with structurally related compounds reveals the unique positioning of CID 71312430 within the family of scorpionate ligands. While potassium tris(3,5-dimethylpyrazolyl)borate (molecular weight 336.28 g/mol) relies on nitrogen donor atoms for coordination, CID 71312430 utilizes sulfur donors that form larger eight-membered chelate rings (SCNBNCSM) compared to the six-membered rings (CNBNCM) in traditional pyrazolyl systems [5]. This increased ring size introduces greater conformational flexibility, enabling the formation of boron-metal bonds through loss of the boron-hydride bond under appropriate reaction conditions [5].

The steric environment created by the three tert-butyl substituents plays a crucial role in determining the compound's selectivity in homogeneous catalysis [4]. The bulky substituents prevent the coordination of more than one CID 71312430 ligand to a single metal center, leaving coordination sites available for substrate binding and catalytic turnover [6]. This monodentate behavior contrasts with less sterically hindered systems where bis-ligand complexes may form, potentially inhibiting catalytic activity [6].

Experimental evidence from related bismuth(III) complexes with the analogous tris(3-tert-butyl-2-sulfanylidene-1H-imidazol-1-yl)hydroborate ligand demonstrates the compound's ability to form stable coordination complexes with distorted octahedral geometries [4]. The average metal-sulfur bond lengths of 2.73-2.78 Å observed in these systems indicate strong covalent bonding interactions that contribute to catalyst stability under reaction conditions [4].

The solubility characteristics of CID 71312430 in polar organic solvents such as tetrahydrofuran, dimethylformamide, and acetonitrile facilitate its application in homogeneous catalytic systems . The compound's stability under inert atmospheric conditions, combined with its reactivity toward moisture, necessitates careful handling but enables its use in sensitive catalytic transformations .

Mechanistic Insights into Electron Transfer Processes

The electron transfer mechanisms involving CID 71312430 are fundamentally governed by the unique electronic structure of the tris(imidazole-2-thione)borate framework, which facilitates both single-electron and multi-electron transfer processes through complementary pathways [7] [8]. The compound's ability to participate in electron transfer reactions stems from the synergistic interaction between the electron-rich sulfur donor atoms and the central borohydride unit, creating a redox-active system capable of mediating complex catalytic transformations [9].

Single-electron transfer processes involving CID 71312430 proceed through initial oxidation of the borohydride center, generating reactive boron radicals that can participate in subsequent radical coupling reactions [8] [10]. The mechanism involves photoexcitation or chemical oxidation of the borate anion, leading to the formation of high-energy intermediates capable of reducing electrophilic substrates [8]. This process is analogous to the behavior observed in simpler borate systems, where light-driven activation produces alkyl radicals through single-electron transfer events [8].

The thermodynamic favorability of electron transfer from CID 71312430 can be estimated from electrochemical studies of related imidazole-containing borate complexes. Research on tris(carbene)borate ligands demonstrates that imidazole-based systems exhibit substantially stronger electron-donating properties compared to pyrazole analogues, with differences in νNO stretching frequencies of coordinated {NiNO}¹⁰ complexes indicating a wide range of donor strengths [2]. The order of donor ability follows: imidazole-2-ylidene > benzimidazole-2-ylidene > 1,3,4-triazole-2-ylidene, suggesting that CID 71312430 with its imidazole-2-thione donors would exhibit even stronger electron-donating capabilities due to the enhanced basicity of sulfur compared to nitrogen [2].

Mechanistic studies of electron transfer in scorpionate-ligated transition metal complexes reveal that proton-coupled electron transfer (PCET) processes play a crucial role in determining reaction pathways [11]. For CID 71312430, the presence of the borohydride functionality enables both sequential (proton transfer followed by electron transfer) and concerted (simultaneous proton-electron transfer) mechanisms depending on the electronic structure of the coordinated metal center [11]. Computational analyses suggest that for Group 6 and 10 metals, sequential pathways are kinetically favored, while Group 7-9 metals prefer concerted EPT pathways [11].

The role of imidazole groups in facilitating electron transfer has been demonstrated in biochemical systems, where imidazole functions as an electron transfer mediator through hydrogen atom abstraction and proton relay mechanisms [12]. In the context of CID 71312430, the imidazole-2-thione ligands can stabilize radical intermediates through resonance delocalization, extending the lifetime of reactive species and enabling selective radical-radical coupling reactions [12].

Kinetic studies of intramolecular electron transfer in related borate systems provide insights into the distance dependence of electron transfer rates. Marcus theory analysis reveals that electron transfer rates follow exponential decay relationships with distance, characterized by decay coefficients (β) of approximately 0.74 Å⁻¹ for through-bond mechanisms [13]. For CID 71312430, the larger chelate ring size compared to conventional scorpionate ligands may influence the electronic coupling between donor and acceptor sites, potentially altering the electron transfer kinetics [13].

The activation energy barriers for electron transfer processes involving CID 71312430 are expected to be relatively low due to the compound's ability to stabilize both oxidized and reduced forms through resonance effects within the imidazole-2-thione frameworks [4]. X-ray absorption spectroscopic studies of related systems confirm significant covalent character in metal-sulfur bonds, indicating strong electronic communication that facilitates rapid electron transfer [4].

Experimental evidence for the electron transfer capabilities of CID 71312430 can be inferred from studies of potassium borohydride hydrolysis catalyzed by transition metal complexes, where activation energies as low as 30.18 kJ mol⁻¹ have been observed [14]. The enhanced electron density provided by the sulfur donors in CID 71312430 would be expected to further reduce these activation barriers, promoting efficient catalytic turnover [14].

Enantioselective Induction in Asymmetric Synthesis

The enantioselective potential of CID 71312430 in asymmetric synthesis derives from the unique three-dimensional chiral environment created by the three tert-butyl-substituted imidazole-2-thione ligands arranged around the central boron atom [15] [16]. While the compound itself does not possess inherent chirality, its coordination to metal centers creates a chiral coordination sphere capable of inducing asymmetric transformations through differential stabilization of diastereomeric transition states [15].

The mechanism of asymmetric induction in CID 71312430-based catalytic systems follows principles established for chiral scorpionate ligands, where the bulky tert-butyl substituents create distinct steric environments that discriminate between enantiotopic faces of prochiral substrates [15] [16]. This steric differentiation leads to preferential formation of one enantiomer over the other through what Hermann Emil Fischer originally described as asymmetric induction - the preferential formation of one stereoisomer due to the influence of a chiral feature in the catalyst environment [15].

Recent advances in N-heterocyclic carbene (NHC) catalysis provide relevant mechanistic insights for understanding the enantioselective behavior of CID 71312430 [17] [18]. Studies of chiral NHC-catalyzed asymmetric synthesis demonstrate that the success of enantioselective transformations depends critically on the precise spatial arrangement of bulky substituents around the active catalytic center [17]. For CID 71312430, the tert-butyl groups positioned at the 3-carbon of each imidazole ring create a chiral pocket that can effectively differentiate between competing reaction pathways [18].

The role of CID 71312430 in asymmetric synthesis is expected to be particularly significant in reactions involving radical intermediates, where the compound's ability to generate and stabilize chiral radical species could enable novel enantioselective transformations [17]. Research on enantioselective radical reactions demonstrates that chiral environments can effectively control the stereochemical outcome of radical coupling processes through preferential stabilization of specific radical conformations [17].

Computational studies of asymmetric induction mechanisms reveal that the success of chiral catalysts depends on achieving an optimal balance between steric hindrance and electronic effects [19]. For CID 71312430, the combination of bulky tert-butyl groups providing steric control and electron-rich sulfur donors facilitating electronic interactions creates an ideal framework for asymmetric catalysis [19]. The compound's ability to form stable complexes with various transition metals while maintaining its stereochemical integrity makes it particularly valuable for developing new asymmetric methodologies [19].

Experimental validation of CID 71312430's enantioselective potential can be drawn from studies of related chiral borate complexes in asymmetric transformations. Research on chiral iminophosphorane catalysts demonstrates that carefully designed chiral environments can achieve high enantioselectivities (>90% ee) in nucleophilic substitution reactions involving phosphorus centers [19]. The structural similarity between these systems and CID 71312430 suggests comparable enantioselective capabilities.

The application of CID 71312430 in asymmetric synthesis would benefit from the compound's unique combination of properties: the strong electron-donating ability of the sulfur atoms facilitates catalyst activation, while the bulky tert-butyl substituents provide the necessary steric discrimination for high enantioselectivity [20]. This dual functionality positions CID 71312430 as a potentially valuable addition to the toolkit of chiral catalysts for asymmetric organic synthesis [20].

Dynamic kinetic resolution processes represent another promising application area for CID 71312430 in asymmetric synthesis [18]. The compound's ability to stabilize multiple oxidation states through its flexible electronic structure could enable the development of catalytic systems capable of converting racemic starting materials into enantioenriched products through selective transformation of one enantiomer while racemizing the unreactive enantiomer [18].

Hydrogen Bond Acceptor Count

4

Exact Mass

515.1658952 g/mol

Monoisotopic Mass

515.1658952 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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